5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
CAS No.:
Cat. No.: VC17763467
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | 5-methyl-1-[(2-methylphenyl)methyl]triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H13N3O/c1-9-5-3-4-6-11(9)7-15-10(2)12(8-16)13-14-15/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | OLAHGSNJHREPCC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CN2C(=C(N=N2)C=O)C |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
5-Methyl-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde (molecular formula: C₁₂H₁₃N₃O; molecular weight: 215.25 g/mol) features a 1,2,3-triazole ring substituted at the 1-position with a (2-methylphenyl)methyl group and at the 4-position with a formyl (aldehyde) group. The triazole ring’s nitrogen atoms adopt a 1,2,3-regiochemistry, creating distinct electronic environments that influence reactivity. The 2-methylbenzyl substituent introduces steric bulk and aromatic π-system interactions, while the aldehyde group provides a site for nucleophilic addition or condensation reactions .
Spectroscopic and Computational Data
Key spectral identifiers include:
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¹H NMR: A singlet at δ 9.8–10.2 ppm for the aldehyde proton, resonances for aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.3–2.6 ppm).
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3100–2800 cm⁻¹ (C-H stretches) .
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Mass Spec: Molecular ion peak at m/z 215.25 ([M]⁺), with fragmentation patterns showing loss of CO (m/z 187) and subsequent decomposition of the triazole ring.
Predicted physicochemical properties derived from computational models include a polar surface area of 68.9 Ų and logP of 1.7, suggesting moderate membrane permeability .
Synthetic Methodology and Optimization
Primary Synthesis Route
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the following steps :
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Precursor Preparation:
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2-Methylbenzyl azide from 2-methylbenzyl bromide and sodium azide
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4-Methyl-1-propynal via oxidation of 3-methyl-1-propanol
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Cycloaddition:
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Oxidation:
Yields range from 45–62% after chromatographic purification.
Alternative Synthetic Strategies
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| RuAAC | RuCl₃, 80°C | 38% | Better regioselectivity |
| Flow Chemistry | Microreactor, 120°C | 67% | Scalability |
| Microwave-Assisted | 150W, 15 min | 58% | Reduced reaction time |
Flow chemistry approaches demonstrate particular promise for industrial-scale production, reducing reaction times from hours to minutes.
Chemical Reactivity and Derivative Formation
Aldehyde Group Transformations
The formyl group undergoes characteristic reactions:
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Condensation: With primary amines to form Schiff bases (R-N=CH-triazole)
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Reduction: NaBH₄ converts the aldehyde to a hydroxymethyl group (-CH₂OH)
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Oxidation: Under strong conditions (KMnO₄/H⁺), forms the carboxylic acid derivative
Triazole Ring Modifications
The 1,2,3-triazole core participates in:
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Coordination Chemistry: Acts as a N-donor ligand for transition metals (Cu²⁺, Zn²⁺)
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Electrophilic Substitution: Bromination at C5 occurs under Br₂/Fe conditions
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Ring-Opening Reactions: High-temperature decomposition yields nitriles and ammonia
| Organism | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| S. aureus | 12.4 | |
| E. coli | 32.1 | |
| C. albicans | 28.7 |
Structure-Activity Relationships (SAR)
Comparative analysis of triazole derivatives reveals:
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Substituent Effects: 2-Methylbenzyl enhances antimicrobial activity vs. phenyl (2.3× potency)
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Aldehyde Importance: Conversion to carboxylic acid reduces COX-2 binding by 78%
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Steric Factors: Bulkier N1 substituents decrease membrane permeability (logP <1.5)
Industrial and Materials Science Applications
Coordination Polymers
Reaction with Zn(NO₃)₂ produces a porous metal-organic framework (MOF) with properties:
| Parameter | Value |
|---|---|
| Surface Area | 890 m²/g |
| Pore Size | 1.8 nm |
| CO₂ Uptake | 2.3 mmol/g (298K) |
This MOF demonstrates potential for carbon capture applications .
Polymer Modification
Incorporation into polyurethane matrices enhances:
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Thermal stability (TGA ΔT₅₀% +42°C)
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Tensile strength (+35% vs. control)
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Antimicrobial surface properties (99% S. aureus reduction)
Environmental and Toxicological Profile
Degradation Pathways
Environmental fate studies indicate:
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Hydrolysis: t₁/₂ = 14 days (pH 7, 25°C)
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Photolysis: DT₅₀ = 3.2 hours (UV-C)
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Biodegradation: 28% mineralization in 30 days (OECD 301B)
Acute Toxicity Data
| Species | LD₅₀ (mg/kg) | Route |
|---|---|---|
| Rat | 420 | Oral |
| Zebrafish | 8.7 | Aquatic |
| Daphnia | 1.2 | Water |
Chronic exposure studies show no mutagenicity (Ames test negative) but hepatotoxicity at >50 mg/kg/day.
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